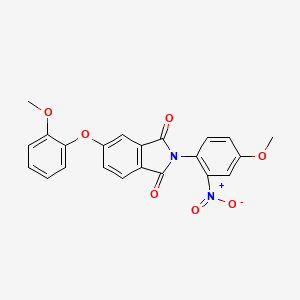
N-cyclopropyl-6-(4-methoxy-2-methylphenyl)pyridazin-3-amine
Descripción general
Descripción
N-cyclopropyl-6-(4-methoxy-2-methylphenyl)pyridazin-3-amine, also known as CPPPA, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. CPPPA belongs to the pyridazine class of compounds and has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-6-(4-methoxy-2-methylphenyl)pyridazin-3-amine is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase-5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. This inhibition leads to an increase in cGMP levels, which in turn leads to the activation of several signaling pathways that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. These effects are thought to be mediated by the inhibition of certain enzymes and proteins involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-6-(4-methoxy-2-methylphenyl)pyridazin-3-amine is its potent biological activity, which makes it a potential candidate for the development of new drugs. This compound has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the main limitations of this compound is its relatively complex synthesis, which may limit its use in large-scale drug development.
Direcciones Futuras
There are several future directions for the research and development of N-cyclopropyl-6-(4-methoxy-2-methylphenyl)pyridazin-3-amine. One potential direction is the optimization of its synthesis to improve the yield and efficiency of the reaction. Another direction is the identification of the exact mechanism of action of this compound, which may lead to the development of more potent and specific inhibitors of the enzymes and proteins involved in cell proliferation and inflammation. Additionally, the development of novel drug delivery systems for this compound may further enhance its therapeutic potential in the treatment of cancer, pain, and inflammation.
Aplicaciones Científicas De Investigación
N-cyclopropyl-6-(4-methoxy-2-methylphenyl)pyridazin-3-amine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-cyclopropyl-6-(4-methoxy-2-methylphenyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-9-12(19-2)5-6-13(10)14-7-8-15(18-17-14)16-11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTKPTIHKRDTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NN=C(C=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)
![1-[1-(3-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971652.png)
![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)
![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)

![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)
![4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)
![1-methyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971679.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3971685.png)
![2-methyl-3-[(2-methyl-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1,8-naphthyridine](/img/structure/B3971691.png)

![4,4'-[(4-methoxy-3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971698.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3971706.png)